molecular formula C24H20BrN3O5 B6102419 N~1~-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE

N~1~-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE

Cat. No.: B6102419
M. Wt: 510.3 g/mol
InChI Key: DGMXLLCVXKOONT-UHFFFAOYSA-N
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Description

N~1~-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE is a complex organic compound that features a quinazolinone core structure substituted with a benzodioxole moiety and a bromine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N1-[2-(1,3-BENZODIOXOL-5-YL)-6-BROMO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-ETHOXYBENZAMIDE involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, leading to the disruption of cell signaling pathways that regulate cell growth and survival. This results in cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O5/c1-2-31-19-6-4-3-5-16(19)23(29)27-28-22(14-7-10-20-21(11-14)33-13-32-20)26-18-9-8-15(25)12-17(18)24(28)30/h3-12,22,26H,2,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXLLCVXKOONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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